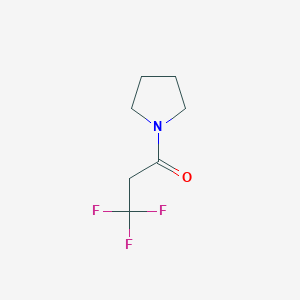
3,3,3-trifluoro-1-(pyrrolidin-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,3-Trifluoro-1-(pyrrolidin-1-yl)propan-1-one, also known as TFMPP, is an analog of the popular recreational drug MDMA, more commonly known as ecstasy. It is a synthetic compound that has been used in scientific research due to its similarity to MDMA and its ability to act as a selective serotonin reuptake inhibitor (SSRI). TFMPP has been studied in a number of areas, including its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Mecanismo De Acción
3,3,3-trifluoro-1-(pyrrolidin-1-yl)propan-1-one acts as an SSRI, meaning it inhibits the reuptake of serotonin in the brain. This leads to an increase in the amount of serotonin in the brain, which can produce a variety of effects, such as improved mood, increased energy, and improved concentration. Additionally, 3,3,3-trifluoro-1-(pyrrolidin-1-yl)propan-1-one has been shown to act as an agonist at serotonin receptors, which can lead to further effects.
Biochemical and Physiological Effects
3,3,3-trifluoro-1-(pyrrolidin-1-yl)propan-1-one has been shown to have a variety of biochemical and physiological effects. Most notably, it has been shown to increase the amount of serotonin in the brain, which can lead to improved mood, increased energy, and improved concentration. Additionally, 3,3,3-trifluoro-1-(pyrrolidin-1-yl)propan-1-one has been shown to act as an agonist at serotonin receptors, which can lead to further effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3,3,3-trifluoro-1-(pyrrolidin-1-yl)propan-1-one in lab experiments is its similarity to MDMA, which makes it an ideal candidate for studying the effects of MDMA on the brain and behavior. Additionally, it is relatively easy to synthesize and has been shown to have a variety of biochemical and physiological effects. However, one of the major limitations of using 3,3,3-trifluoro-1-(pyrrolidin-1-yl)propan-1-one in lab experiments is its potential for toxicity, as it has been shown to cause liver damage in animal studies.
Direcciones Futuras
There are a number of potential future directions for research involving 3,3,3-trifluoro-1-(pyrrolidin-1-yl)propan-1-one. One potential direction is to further study its mechanism of action and biochemical and physiological effects. Additionally, further research could be done to explore its potential therapeutic applications, such as in the treatment of depression or anxiety. Additionally, further research could be done to explore the potential for 3,3,3-trifluoro-1-(pyrrolidin-1-yl)propan-1-one to act as a pro-drug for MDMA, as well as its potential for toxicity. Finally, further research could also be done to explore the potential for 3,3,3-trifluoro-1-(pyrrolidin-1-yl)propan-1-one to interact with other drugs, such as alcohol or other drugs of abuse.
Métodos De Síntesis
3,3,3-trifluoro-1-(pyrrolidin-1-yl)propan-1-one is typically synthesized from a precursor, 1-(3-chlorophenyl)-2-pyrrolidin-1-yl-pentan-1-one, also known as CPFPP. The synthesis process begins with the formation of a Grignard reagent, which is then reacted with CPFPP in an aqueous solution. The reaction is then followed by a catalytic hydrogenation to form the desired product, 3,3,3-trifluoro-1-(pyrrolidin-1-yl)propan-1-one.
Aplicaciones Científicas De Investigación
3,3,3-trifluoro-1-(pyrrolidin-1-yl)propan-1-one has been used in a variety of scientific research applications, including studies of its mechanism of action and biochemical and physiological effects. It has also been used to study the effects of SSRIs on behavior and cognition. Additionally, it has been used to study the effects of MDMA on the brain and behavior.
Propiedades
IUPAC Name |
3,3,3-trifluoro-1-pyrrolidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO/c8-7(9,10)5-6(12)11-3-1-2-4-11/h1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYSPGNCXLTZAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,3-Trifluoro-1-pyrrolidin-1-ylpropan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


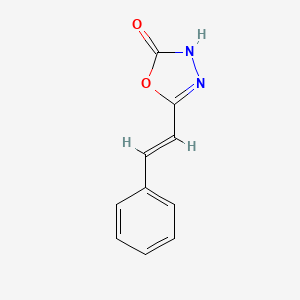
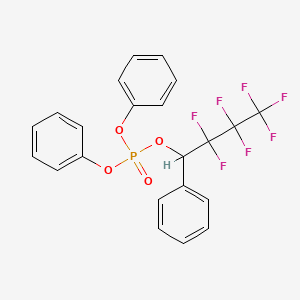

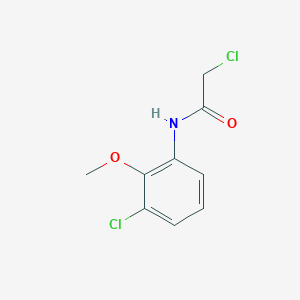
![ethyl 3-[(2-fluorophenyl)imino]butanoate](/img/structure/B6615607.png)
![2-[(1E)-3,5,5-trimethylcyclohex-2-en-1-ylidene]acetaldehyde](/img/structure/B6615610.png)
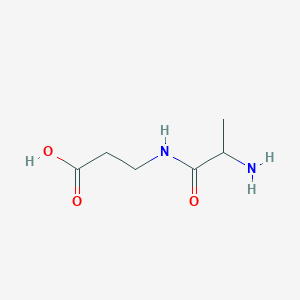

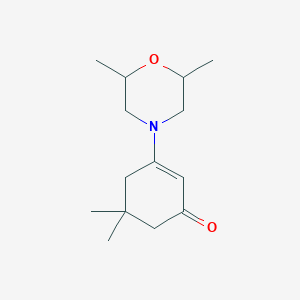



![4-[(dimethyl-1,2-oxazol-4-yl)methoxy]cyclohexan-1-amine](/img/structure/B6615646.png)